4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane

Catalog No.
S15781801
CAS No.
920492-33-7
M.F
C6H13ClOS2
M. Wt
200.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)but...

CAS Number

920492-33-7

Product Name

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane

IUPAC Name

4-chloro-1-methylsulfanyl-1-methylsulfinylbutane

Molecular Formula

C6H13ClOS2

Molecular Weight

200.8 g/mol

InChI

InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

YIPDTUGPEMKDKU-UHFFFAOYSA-N

Canonical SMILES

CSC(CCCCl)S(=O)C

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is a sulfur-containing organic compound characterized by its unique structure, which includes a chloro group and two sulfur functional groups (methanesulfinyl and methylsulfanyl). Its molecular formula is C5H11ClS2C_5H_{11}ClS_2, and it possesses distinct physical properties such as a boiling point of approximately 209.9 °C and a density of around 0.966 g/cm³ . The compound is notable for its potential applications in organic synthesis and as a reagent in various

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can lead to the formation of diverse derivatives.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes.

Various methods can be employed to synthesize 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane:

  • Chlorination of Butane Derivatives: Starting from a suitable butane derivative, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Sulfonation Reactions: The introduction of the methanesulfinyl group can be achieved through sulfonation processes involving methyl sulfide and appropriate sulfonating agents.
  • Combination Reactions: A combination of chlorination and sulfonation reactions may be utilized in a multi-step synthesis approach to achieve the desired compound .

The applications of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane are primarily in the fields of organic synthesis and agrochemicals. It can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups. Additionally, it may find utility in material science for developing new polymeric materials with specific properties .

Several compounds share structural similarities with 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-Bis(methylthio)butaneContains two methylthio groupsLacks the chloro substituent
Methanesulfonyl chlorideContains a sulfonyl groupMore reactive due to the presence of a sulfonyl chloride
MethylsulfanylmethanesulfonateContains both methylthio and methanesulfinyl groupsUsed as an intermediate in various chemical syntheses

Uniqueness

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is unique due to its combination of both chloro and sulfur functionalities, which allows for diverse reactivity not typically found in similar compounds. This dual functionality enhances its potential utility in synthetic organic chemistry and agricultural applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

200.0096351 g/mol

Monoisotopic Mass

200.0096351 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types